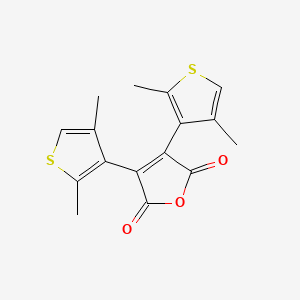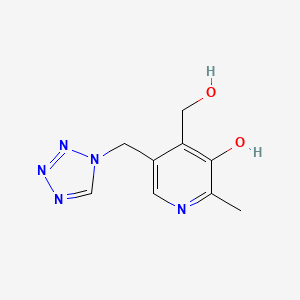
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(1H-tetrazol-1-ylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(1H-tetrazol-1-ylmethyl)- is a chemical compound with the molecular formula C9H11N5O2. This compound is characterized by the presence of a pyridine ring, a hydroxyl group, a methyl group, and a tetrazole moiety. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(1H-tetrazol-1-ylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Methylation: The methyl group can be added through methylation reactions using methyl iodide or dimethyl sulfate.
Tetrazole Formation: The tetrazole moiety can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(1H-tetrazol-1-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, such as the reduction of the pyridine ring to piperidine using hydrogen gas and a metal catalyst.
Substitution: The tetrazole moiety can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, metal catalysts (e.g., palladium on carbon)
Nucleophiles: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of piperidine derivatives
Substitution: Formation of substituted tetrazole derivatives
科学研究应用
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(1H-tetrazol-1-ylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(1H-tetrazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The tetrazole moiety, for example, can mimic carboxylic acids and bind to enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Pyridinemethanol: Lacks the tetrazole moiety, resulting in different chemical and biological properties.
3-Hydroxy-2-methylpyridine: Lacks the tetrazole moiety and the hydroxyl group is positioned differently.
Tetrazole Derivatives: Compounds with similar tetrazole moieties but different substituents on the pyridine ring.
Uniqueness
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(1H-tetrazol-1-ylmethyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyl group and the tetrazole moiety allows for diverse interactions with biological targets, making it a versatile compound in research and potential therapeutic applications.
属性
CAS 编号 |
389136-83-8 |
|---|---|
分子式 |
C9H11N5O2 |
分子量 |
221.22 g/mol |
IUPAC 名称 |
4-(hydroxymethyl)-2-methyl-5-(tetrazol-1-ylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C9H11N5O2/c1-6-9(16)8(4-15)7(2-10-6)3-14-5-11-12-13-14/h2,5,15-16H,3-4H2,1H3 |
InChI 键 |
LGNLLPKADGRUAR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C(=C1O)CO)CN2C=NN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


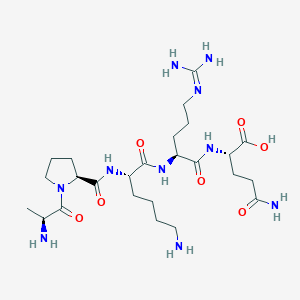
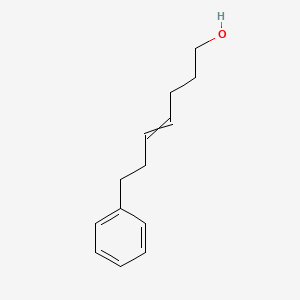

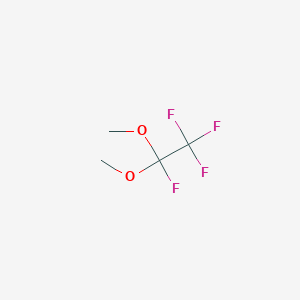
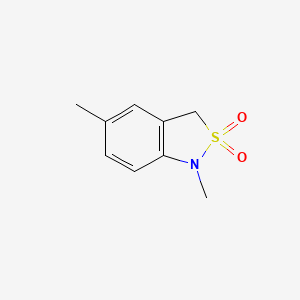
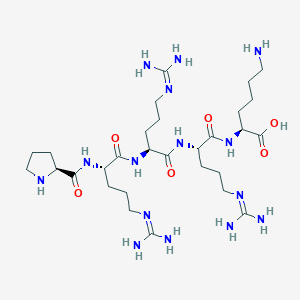
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)

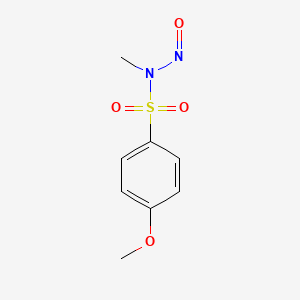
![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)

![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
